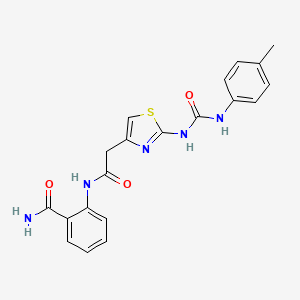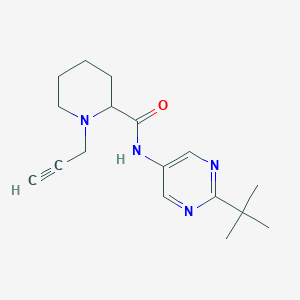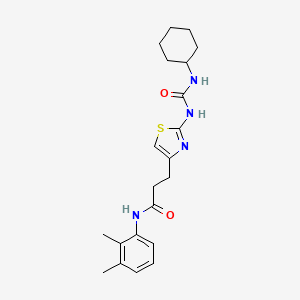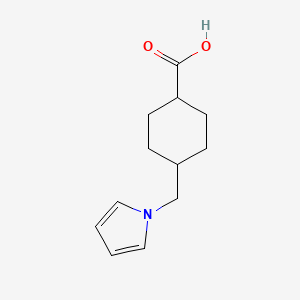
6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4(1H,3H)-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, demonstrating significant antibacterial and antifungal activities (Vidule, 2011).
Synthesis from Carbon Dioxide
Research has explored the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, utilizing catalysts like ionic liquids and cesium carbonate. This approach is considered environmentally friendly and efficient, producing key intermediates for several drugs (Patil et al., 2009); (Lu et al., 2014).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies have been conducted on quinazoline derivatives, providing insights into their molecular structures and properties. This research is crucial for understanding the compounds' potential as chemotherapeutic agents (Sebastian et al., 2015).
Cytotoxic Activity
Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities, particularly against various cancer cell lines. These studies contribute to the development of potential anticancer agents (Deady et al., 2003); (Poorirani et al., 2018).
Synthesis of Heterocyclic Compounds
Quinazoline-2,4(1H,3H)-diones have been used in the synthesis of various heterocyclic compounds. These syntheses involve complex reactions and are significant for creating structurally diverse molecules with potential pharmaceutical applications (Abu‐Hashem, 2018).
Green Chemistry Approaches
Studies have focused on solvent-free and green chemistry approaches to synthesize quinazoline derivatives. These methods are aimed at sustainable chemistry, reducing environmental impact while producing high yields of desired compounds (Mizuno et al., 2007).
Propiedades
IUPAC Name |
6,7-difluoro-3-methyl-1-(2-oxopropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-6(17)5-16-10-4-9(14)8(13)3-7(10)11(18)15(2)12(16)19/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCBKWGDSVJQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2923075.png)
![N-(4-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2923078.png)


![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)

![1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2923095.png)
